12-Deoxyphorbol-13-isobutyrate-20-acetate

Description

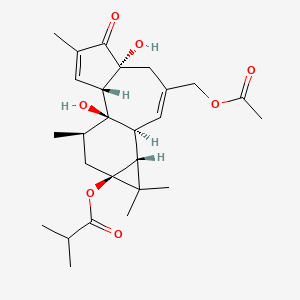

12-Deoxyphorbol-13-isobutyrate-20-acetate is a diterpene ester derived from the latex of plants belonging to the Euphorbia genus . This compound is known for its biological activities, particularly its ability to modulate protein kinase C (PKC) pathways . It has a molecular formula of C26H36O7 and a molecular weight of 460.56 g/mol .

Properties

IUPAC Name |

[(1R,2S,6R,10S,11R,13S,15R)-8-(acetyloxymethyl)-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36O7/c1-13(2)22(29)33-25-10-15(4)26(31)18(20(25)23(25,6)7)9-17(12-32-16(5)27)11-24(30)19(26)8-14(3)21(24)28/h8-9,13,15,18-20,30-31H,10-12H2,1-7H3/t15-,18+,19-,20-,24-,25+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTXOHECJOIIIJM-PHFLZNSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)COC(=O)C)O)C)O)OC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)COC(=O)C)O)C)O)OC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10947952 | |

| Record name | 3-[(Acetyloxy)methyl]-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl 2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10947952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25090-71-5 | |

| Record name | 12-Deoxyphorbol-13-isobutyrate-20-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25090-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 12-Deoxyphorbol-13-isobutyrate-20-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025090715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(Acetyloxy)methyl]-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl 2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10947952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Protection of the C-20 Hydroxyl Group

The synthesis typically begins with protecting the C-20 hydroxyl to prevent undesired reactions during subsequent steps. Trityl ether protection is widely employed due to its stability under mild conditions:

Conditions :

-

Solvent: Anhydrous pyridine

-

Catalyst: 4-Dimethylaminopyridine (DMAP)

-

Temperature: Room temperature (20–25°C)

-

Duration: 12–24 hours

This step achieves >90% yield in optimized protocols, as confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR).

Acylation at C-13 with Isobutyrate

Purification and Characterization

Chromatographic Techniques

Crude product purification involves:

Spectroscopic Validation

Alternative Synthetic Routes

Enzymatic Acylation

Recent advances explore lipase-mediated acylation for greener synthesis:

Solid-Phase Synthesis

Immobilized substrates on Wang resin enable stepwise acylation, though yields remain suboptimal (50–55%).

Challenges and Optimization Strategies

-

Epimerization at C-4 : Minimized by avoiding basic conditions and using aprotic solvents.

-

Byproduct Formation : Controlled via slow addition of acylating agents and temperature modulation.

-

Scale-Up Limitations : Continuous-flow systems under investigation to enhance throughput.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Classical Steglich | 85 | 99 | Moderate |

| Enzymatic | 70 | 95 | High |

| Solid-Phase | 55 | 90 | Low |

Chemical Reactions Analysis

Types of Reactions: 12-Deoxyphorbol-13-isobutyrate-20-acetate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroxylated derivatives.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: The ester groups can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products: The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of the original compound .

Scientific Research Applications

Pharmacological Applications

1. Protein Kinase C Activation

12-Deoxyphorbol-13-isobutyrate-20-acetate is known for its role as an activator of Protein Kinase C (PKC), a family of enzymes that play significant roles in cellular signaling pathways. Research indicates that this compound can enhance the phosphorylation of specific proteins, making it a valuable tool in studying PKC-related signaling events in various cell types, including neuronal cells and cancer cells .

2. Neuroprotective Effects

Studies have shown that this compound exhibits neuroprotective properties. It has been utilized in models to investigate its effects on neurotransmitter release, particularly serotonin and acetylcholine. The compound enhances serotonin release from rat brain cortex slices, suggesting potential applications in neurodegenerative disease research .

Antifungal and Cytotoxic Activity

1. Antifungal Properties

Recent findings highlight the antifungal activity of this compound against Aspergillus carbonarius. In controlled experiments, the compound demonstrated a significant reduction in fungal growth at various concentrations, indicating its potential as an antifungal agent .

2. Cytotoxicity Against Cancer Cells

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies revealed that treatment with this compound led to a marked decrease in cell viability of breast cancer cells (MCF7), suggesting its potential utility in cancer therapeutics .

Imaging Applications

1. Positron Emission Tomography (PET)

The compound has been investigated as a tracer for PET imaging due to its ability to bind specifically to PKC. This property allows for visualization of PKC activity in vivo, which is crucial for understanding various neurological conditions and cancers . The non-tumor-promoting nature of this compound enhances its suitability for such applications.

Summary of Applications

Mechanism of Action

The primary mechanism of action of 12-Deoxyphorbol-13-isobutyrate-20-acetate involves the activation of protein kinase C (PKC) pathways . This activation leads to the phosphorylation of various downstream targets, influencing cellular processes such as proliferation, differentiation, and apoptosis . The compound’s ability to modulate PKC pathways makes it a valuable tool in studying signal transduction and cellular responses .

Comparison with Similar Compounds

- 12-Deoxyphorbol 13-acetate

- 12-Deoxyphorbol 13-phenylacetate

- 12-Deoxyphorbol 13,20-diester

Comparison: 12-Deoxyphorbol-13-isobutyrate-20-acetate is unique due to its specific esterification pattern, which imparts distinct biological activities compared to other similar compounds . For instance, while 12-Deoxyphorbol 13-acetate primarily activates PKC pathways, the isobutyrate and acetate groups in this compound provide additional sites for chemical modifications, enhancing its versatility in research applications .

Biological Activity

Overview

12-Deoxyphorbol-13-isobutyrate-20-acetate (DPIBA) is a diterpene ester derived from the latex of Euphorbia species, particularly Euphorbia resinifera. This compound is notable for its unique esterification pattern, which significantly influences its biological activities, particularly in the context of cancer research and cell signaling pathways.

The primary biological activity of DPIBA is attributed to its role as an activator of protein kinase C (PKC) pathways. PKC is a family of enzymes that play critical roles in various cellular processes, including signal transduction, cell growth, and differentiation. DPIBA's ability to activate PKC has been linked to its potential anticancer properties, as it can modulate cell signaling in ways that may inhibit tumor growth.

Cytotoxicity

DPIBA has demonstrated cytotoxic effects against various cancer cell lines. In a study assessing its impact on breast cancer cells (MCF7), DPIBA was shown to significantly decrease cell viability in a concentration-dependent manner. The concentrations tested ranged from 0.001 μM to 100 μM, with notable effects observed at higher concentrations .

Antifungal Activity

Research has also indicated that DPIBA exhibits antifungal properties. In experiments with Aspergillus carbonarius, DPIBA reduced fungal growth by approximately 25% after three days of incubation at various concentrations . This suggests a potential application in agricultural or medical settings where fungal infections are a concern.

Neurotransmitter Release

DPIBA has been found to enhance the release of neurotransmitters such as noradrenaline and dopamine in a concentration-dependent manner. This effect is mediated through PKC pathways, highlighting the compound's relevance in neurobiology and potential implications for neurological disorders .

Comparative Analysis with Similar Compounds

DPIBA's biological activities can be compared with other phorbol esters, such as 12-Deoxyphorbol-13-acetate and 12-Deoxyphorbol-13-phenylacetate. Each compound exhibits distinct effects based on their structural variations:

| Compound | Cytotoxicity | Antifungal Activity | Neurotransmitter Release |

|---|---|---|---|

| This compound | High | Moderate | High |

| 12-Deoxyphorbol-13-acetate | Moderate | Low | Moderate |

| 12-Deoxyphorbol-13-phenylacetate | Low | None | Low |

Case Studies and Research Findings

-

Cytotoxicity Study :

A study published in Molecules highlighted that DPIBA significantly decreased the viability of MCF7 breast cancer cells when treated with increasing concentrations over 72 hours. The results indicated a strong correlation between concentration and cytotoxic effect, emphasizing DPIBA's potential as an anticancer agent . -

Antifungal Research :

In another investigation focused on antifungal properties, DPIBA was assessed against Aspergillus carbonarius. The study revealed that while DPIBA inhibited fungal growth effectively at certain concentrations, this effect diminished over extended incubation periods, suggesting a need for further exploration into its long-term efficacy . -

Neurotransmitter Release Mechanism :

Research examining the effects of various phorbol esters on neurotransmitter release demonstrated that DPIBA enhanced the release of noradrenaline and dopamine through PKC activation. This finding underscores its potential implications in treating neurological conditions where neurotransmitter dysregulation is a factor .

Q & A

Basic: What safety protocols are critical when handling 12-Deoxyphorbol-13-isobutyrate-20-acetate in laboratory settings?

Methodological Answer:

The compound is classified as a skin irritant (Category 2) and severe eye irritant (Category 2A) with specific organ toxicity (Category 3). Researchers must:

- Use ventilated fume hoods to avoid inhalation of aerosols or vapors.

- Wear chemical-resistant gloves, goggles, and face shields during handling.

- In case of skin contact, immediately rinse with water for ≥15 minutes; for eye exposure, irrigate for ≥15 minutes and remove contact lenses.

- Store in sealed containers in well-ventilated areas, away from strong oxidizers or bases.

- Dispose via regulated chemical waste systems ; avoid drain disposal due to potential aquatic toxicity .

Basic: How do structural modifications (e.g., acyl groups) of 12-Deoxyphorbol derivatives affect their solubility and stability?

Methodological Answer:

The compound’s insolubility in water (mf: C₂₆H₃₆O₇, mw: 460.62) is attributed to its hydrophobic acyl groups (isobutyrate and acetate). Stability is influenced by:

- Ester group positioning : The 13-isobutyrate and 20-acetate groups reduce polarity, enhancing lipid membrane permeability but limiting aqueous solubility.

- Storage conditions : Stability is maintained at 2–8°C in inert atmospheres to prevent hydrolysis.

- Analytical validation : Use HPLC with UV detection (λ = 210–280 nm) to monitor degradation products .

Advanced: What experimental approaches are used to assess PKC isozyme selectivity in cellular models?

Methodological Answer:

- Cell line selection : Use U937 cells (expressing PKC-β, -ε, -ζ) and Swiss 3T3 cells (PKC-α, -δ, -ε, -ζ) to compare isozyme responses.

- Immunoblotting : Track subcellular redistribution of PKC isozymes post-treatment. For example, DOPPA (a structural analog) activates PKC-β in vitro but induces non-selective PKC-ε/δ activation in vivo due to metabolic conversion to non-selective metabolites .

- Metabolic inhibition : Co-treat with cytochrome P450 inhibitors (e.g., ketoconazole) to prevent confounding metabolite formation during long-term studies .

Advanced: How can contradictions between in vitro and in vivo PKC activation data be resolved?

Methodological Answer:

- Time-course experiments : Limit exposure to <6 hours to avoid metabolite interference (e.g., DOPPA → DOPP, a non-selective activator).

- Dose-response profiling : Use EC₅₀ values to distinguish primary (direct) vs. secondary (metabolite-driven) effects. For example, DOPPA’s PKC-β selectivity in vitro (EC₅₀ = 10 nM) is lost in vivo at doses >100 nM due to off-target activation .

- Knockout models : Validate specificity using PKC-β-deficient cells or CRISPR-edited lines to isolate isozyme contributions .

Basic: What metabolic pathways influence the bioactivity of this compound in cellular systems?

Methodological Answer:

- Ester hydrolysis : The 20-acetate group is susceptible to esterase cleavage, generating 12-deoxyphorbol-13-isobutyrate, which exhibits broader PKC activation.

- Oxidative metabolism : Cytochrome P450 enzymes (e.g., CYP3A4) modify the phorbol core, altering binding affinity to PKC’s C1 domain.

- Experimental mitigation : Use LC-MS to quantify parent compound and metabolites in cellular lysates at multiple timepoints .

Advanced: What methodologies quantify the compound’s impact on long-term PKC-mediated processes like proliferation?

Methodological Answer:

- Proliferation assays : Combine BrdU incorporation with PKC inhibitors (e.g., Gö6983) to isolate PKC-dependent pathways.

- Transcriptomic profiling : RNA-seq identifies PKC-regulated genes (e.g., NF-κB, AP-1) over 24–72-hour treatments.

- Kinase activity mapping : Use FRET-based biosensors (e.g., CKAR) for real-time PKC activity monitoring in live cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.